

Application Notes and Protocols for Caspase-4 Activity Assay in Cell Lysates

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Compound of Interest		
Compound Name:	Ac-IEPD-AFC	
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These application notes provide a detailed protocol for the determination of caspase-4 activity in cell lysates using fluorogenic substrates. The assay is based on the proteolytic cleavage of a specific peptide substrate by active caspase-4, which results in the release of a fluorescent reporter molecule. This method is suitable for studying the activation of the non-canonical inflammasome pathway and for screening potential modulators of caspase-4 activity.

Introduction

Caspase-4, in humans, and its murine ortholog caspase-11, are critical initiators of the non-canonical inflammasome pathway.[1][2] This pathway is activated by the direct binding of intracellular lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the caspase activation and recruitment domain (CARD) of caspase-4.[3] This binding triggers the oligomerization and auto-activation of caspase-4.[3][4]

Activated caspase-4 plays a crucial role in host defense against bacterial pathogens by inducing a pro-inflammatory form of cell death known as pyroptosis.[3][4] This process is mediated by the cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1 β and IL-18, following the secondary activation of the NLRP3 inflammasome. [3][4][5]



The measurement of caspase-4 activity is a key method for investigating the cellular response to intracellular bacterial infections and for screening compounds that may modulate this inflammatory pathway.

Principle of the Assay

The fluorometric assay for caspase-4 activity utilizes a synthetic peptide substrate coupled to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). The peptide sequence is designed to be specifically recognized and cleaved by active caspase-4. Commonly used substrates for caspase-4 are Ac-LEVD-AFC (Acetyl-Leu-Glu-Val-Asp-AFC) and Ac-WEHD-AFC (Acetyl-Trp-Glu-His-Asp-AFC).[6][7]

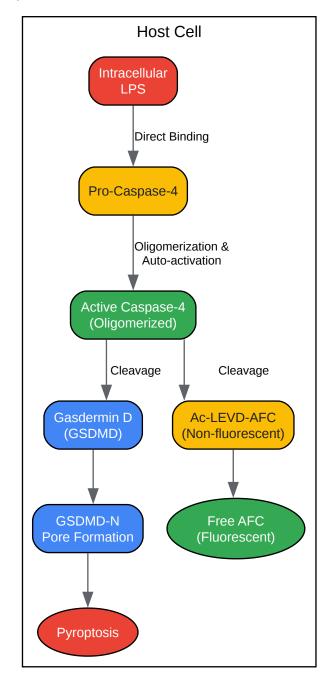
In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by caspase-4 at the aspartate residue, the free AFC molecule is released, which emits a strong fluorescent signal. The intensity of the fluorescence is directly proportional to the caspase-4 activity in the sample. The fluorescence can be measured using a fluorescence microplate reader at an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[6]

Note on Substrate Specificity: While the topic mentions **Ac-IEPD-AFC**, this substrate is more commonly recognized and utilized as a substrate for Granzyme B, a serine protease involved in cytotoxic T-lymphocyte-mediated apoptosis.[8][9][10] Although both Granzyme B and caspases cleave after an aspartate residue, their substrate specificities differ at other positions.[11] For reliable and specific measurement of caspase-4 activity, the use of Ac-LEVD-AFC or Ac-WEHD-AFC is strongly recommended.[6][7]

Signaling Pathway

The diagram below illustrates the activation of the non-canonical inflammasome pathway by intracellular LPS, leading to caspase-4 activation and subsequent cleavage of the fluorogenic substrate.





Caspase-4 Non-Canonical Inflammasome Pathway

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Caption: Caspase-4 activation by intracellular LPS and subsequent substrate cleavage.

Experimental Protocols



This section provides a detailed protocol for measuring caspase-4 activity in cell lysates using a fluorometric assay.

Materials and Reagents

- Cells of interest (e.g., macrophages, epithelial cells)
- Inducing agent (e.g., Gram-negative bacteria, transfected LPS)
- · Phosphate-Buffered Saline (PBS), ice-cold
- Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 μM EDTA)
- 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)
- Caspase-4 Substrate: Ac-LEVD-AFC or Ac-WEHD-AFC (10 mM stock in DMSO)
- BCA Protein Assay Kit
- 96-well black, flat-bottom microplate
- Microplate reader capable of fluorescence detection

Experimental Workflow

The following diagram outlines the major steps in the caspase-4 activity assay.



Experimental Workflow for Caspase-4 Assay Induce Caspase-4 Activation in Cell Culture Harvest and Wash Cells Prepare Cell Lysates Quantify Protein Concentration Set up Assay in 96-well Plate Incubate at 37°C Measure Fluorescence Analyze Data

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Caption: Flowchart of the caspase-4 activity assay protocol.



Detailed Protocol

- · Cell Treatment and Lysis:
 - Plate cells at a desired density and treat with an appropriate stimulus to induce caspase-4 activation. Include an untreated control group.
 - Harvest cells (for adherent cells, scrape after washing; for suspension cells, centrifuge). A typical starting number is 2-5 x 10⁶ cells per sample.
 - Wash the cell pellet with ice-cold PBS and centrifuge.
 - Resuspend the cell pellet in 50 μL of chilled Cell Lysis Buffer.
 - Incubate on ice for 10-20 minutes.
 - Centrifuge at 10,000 x g for 1 minute at 4°C.
 - Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. The lysate can be used immediately or stored at -80°C.

Protein Quantification:

- Determine the protein concentration of each cell lysate using a BCA protein assay or a similar method.
- Dilute the lysates with Cell Lysis Buffer to a final concentration of 1-4 mg/mL. A typical amount of protein to use per assay is 50-200 μg.

Assay Reaction:

- Prepare the reaction mix. For each well, you will need 50 μL of 2X Reaction Buffer.
- \circ Add 50 μ L of each cell lysate (containing 50-200 μ g of protein) to individual wells of a 96-well black microplate.
- Include a blank control well containing 50 μL of Cell Lysis Buffer instead of cell lysate.
- Add 50 μL of 2X Reaction Buffer to each well.



- \circ To initiate the reaction, add 5 μ L of the 1 mM caspase-4 substrate (Ac-LEVD-AFC or Ac-WEHD-AFC) to each well. The final substrate concentration will be 50 μ M.
- Incubation and Measurement:
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
 - Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
- Data Analysis:
 - Subtract the fluorescence reading of the blank from all sample readings.
 - The caspase-4 activity can be expressed as the fold-increase in fluorescence compared to the untreated control.

Data Presentation

The following tables summarize key quantitative data for the caspase-4 fluorometric assay.

Table 1: Recommended Reagent Concentrations

Reagent	Stock Concentration	Final Concentration in Assay
Cell Lysate	1-4 mg/mL	50-200 μ g/well
Ac-LEVD-AFC / Ac-WEHD- AFC	1 mM in DMSO	50 μΜ
DTT in 2X Reaction Buffer	1 M	10 mM

Table 2: Spectrophotometer Settings



Parameter	Wavelength (nm)
Excitation Wavelength (Ex)	400
Emission Wavelength (Em)	505

Table 3: Typical Experimental Parameters

Parameter	Value
Number of Cells per Lysate	2-5 x 10^6
Incubation Time	1-2 hours
Incubation Temperature	37°C
Total Assay Volume per Well	105 μL

Troubleshooting

- · High Background Fluorescence:
 - Substrate may have degraded. Ensure proper storage (at -20°C, protected from light and moisture).
 - Cell lysis may be incomplete, releasing interfering substances. Ensure efficient lysis on ice.

· Low Signal:

- Insufficient caspase-4 activity. Increase the amount of cell lysate per well or optimize the induction of caspase-4 activation.
- Incubation time may be too short. Increase the incubation time.
- Incorrect filter settings on the plate reader. Verify the excitation and emission wavelengths.
- · High Well-to-Well Variability:



- Inaccurate pipetting. Use calibrated pipettes and ensure proper mixing.
- Inconsistent cell numbers or protein concentrations. Carefully normalize samples before starting the assay.

By following these detailed protocols and application notes, researchers can obtain reliable and reproducible measurements of caspase-4 activity, providing valuable insights into the non-canonical inflammasome pathway and its role in health and disease.

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